Human Enzyme Inhibition Potency: PFHpS is 12.5x Less Potent than PFOS, but Significantly More Active than Shorter Chains
In a direct head-to-head study of 9 PFSAs (C4-C12), PFHpS showed an IC50 of 112.6 ± 29.39 μmol/L for inhibiting human placental 3β-HSD1 activity, compared to PFOS's IC50 of 9.03 ± 4.83 μmol/L. PFBS, PFPeS, and PFHxS were all ineffective at 100 μmol/L [1]. This demonstrates a 12.5-fold lower potency for PFHpS relative to PFOS, but a clear threshold of activity not reached by shorter-chain analogs.
| Evidence Dimension | Inhibition of human placental 3β-HSD1 enzyme |
|---|---|
| Target Compound Data | IC50 = 112.6 ± 29.39 μmol/L |
| Comparator Or Baseline | PFOS (IC50 = 9.03 ± 4.83 μmol/L), PFBS/PFPeS/PFHxS (ineffective at 100 μmol/L) |
| Quantified Difference | PFHpS is 12.5x less potent than PFOS. PFBS/PFPeS/PFHxS show no inhibition at 100 μmol/L. |
| Conditions | Human placental 3β-HSD1 microsomes, conversion of pregnenolone to progesterone |
Why This Matters
This quantifies PFHpS's endocrine disruption potential relative to PFOS and shorter-chain sulfonates, which is crucial for risk assessment and selecting the correct analog for toxicological studies.
- [1] Carbon Chain Length Determines Inhibitory Potency of Perfluoroalkyl Sulfonic Acids on Human Placental 3β-Hydroxysteroid Dehydrogenase 1: Screening, Structure-Activity Relationship, and In Silico Analysis. (2023). Biomedical and Environmental Sciences, 36(11). View Source
